molecular formula C11H10N2O B1298948 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 337957-59-2

1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1298948
M. Wt: 186.21 g/mol
InChI Key: LFWZUGUMUQRWIU-UHFFFAOYSA-N
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Description

The compound "1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole carbaldehyde derivatives typically involves the use of Vilsmeier-Haack reagent, as seen in the synthesis of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Similarly, other pyrazole derivatives have been synthesized through condensation reactions of substituted acetophenones with hydrazides, followed by cyclization using the Vilsmeier-Haack reaction . These methods highlight the versatility of the Vilsmeier-Haack reagent in the synthesis of pyrazole carbaldehydes.

Molecular Structure Analysis

The molecular structure of pyrazole carbaldehydes can be confirmed through various spectroscopic techniques such as 1H-NMR, 13C-NMR, and X-ray crystallography . For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined by X-ray diffraction, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . This planarity is a common feature in pyrazole carbaldehydes and can influence their chemical reactivity.

Chemical Reactions Analysis

Pyrazole carbaldehydes can undergo various chemical reactions due to the presence of reactive functional groups. The carbonyl group in the aldehyde can be a site for nucleophilic attack, while the aromatic rings can undergo electrophilic substitution. The reactivity of these compounds can be further explored through molecular docking studies, which can predict the binding interactions of the compound with biological targets, as seen in the study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carbaldehydes can be influenced by their molecular structure. For example, the solvatochromic behavior of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was studied, showing variations in extinction coefficients and quantum yield depending on the solvent used . Additionally, the photophysical properties can be investigated through emission spectra, providing insights into the excited state behavior of these compounds .

Scientific Research Applications

Antimicrobial and Antioxidant Applications

  • Synthesis and Biological Activity : Compounds including variants of 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde have been synthesized and found to exhibit significant antimicrobial activities. This includes effectiveness against various strains of bacteria and fungi. The antimicrobial activity varies depending on the specific Schiff base moiety used in the compound (Hamed et al., 2020). Additionally, certain derivatives have shown promising antioxidant properties (Sudha et al., 2021).

Structural Analysis and Synthesis

  • Crystal Structure and Synthesis : Studies on the crystal structure of derivatives of 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde have been conducted, revealing insights into their molecular configurations and potential for synthesis of new pyrazole derivatives (Xu & Shi, 2011).

Anti-Inflammatory and Analgesic Effects

  • Biological Activities : Derivatives of this compound have been evaluated for their anti-inflammatory and analgesic activities. Some synthesized compounds showed notable effectiveness in these areas, comparable to standard drugs in certain cases (Selvam et al., 2011), (Abdel-Wahab et al., 2012).

Nonlinear Optical (NLO) Properties

  • Optical Applications : Research into pyrazole-based derivatives, including those related to 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, has uncovered significant nonlinear optical (NLO) properties. These compounds show promise for applications in photonics and optoelectronics due to their high first hyperpolarizability and solid state emissions (Lanke & Sekar, 2016).

Anticonvulsant and Analgesic Properties

  • Neurological Applications : Some synthesized analogues of 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde have been found to possess potent anticonvulsant and analgesic activities, showcasing potential for use in neurological treatments (Viveka et al., 2015).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound. It includes information on toxicity, flammability, environmental impact, and safe disposal methods.


Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, and unanswered questions about the compound that could be the focus of future studies.


properties

IUPAC Name

1-(4-methylphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-2-4-11(5-3-9)13-7-10(8-14)6-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWZUGUMUQRWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356163
Record name 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

CAS RN

337957-59-2
Record name 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Sangani, D Mungra, M Patel, R Patel - Open Chemistry, 2011 - degruyter.com
A new series of twenty four derivatives of pyrano[3,2-c]chromene IVa-x bearing 1H-pyrazole were synthesized by a one pot, base-catalyzed cyclocondensation reaction of 1H-pyrazole-4…
Number of citations: 44 www.degruyter.com
N Renuka, KA Kumar - Int. J. Pharm. Pharm. Sci., 2015 - researchgate.net
Objectives: The aim of the present study was to synthesize a series of novel bridged pyrans as antimicrobial agents. Methods: An isomeric mixture of 3-(4-ethoxy-10-methyl-8-oxo-2-…
Number of citations: 7 www.researchgate.net
R Kenchappa, YD Bodke - Chemical Data Collections, 2020 - Elsevier
The present work describes the synthesis of series of 3-(5- Substituted -1-benzofuran-2-yl)-1-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde derivatives (4a-4j) and (Z)-2-((3-(5- …
Number of citations: 25 www.sciencedirect.com
R Kenchappa, YD Bodke, A Chandrashekar… - Arabian Journal of …, 2017 - Elsevier
The present work describes the synthesis of 6-substituted-3-(1-(4-substituted)-4-((Z)-(5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one …
Number of citations: 72 www.sciencedirect.com

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